molecular formula C11H15N3O3 B592132 tert-Butyl (3-acetylpyrazin-2-yl)carbamate CAS No. 1799412-29-5

tert-Butyl (3-acetylpyrazin-2-yl)carbamate

Cat. No.: B592132
CAS No.: 1799412-29-5
M. Wt: 237.259
InChI Key: LTUDTDAIPWTWCO-UHFFFAOYSA-N
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Description

“tert-Butyl (3-acetylpyrazin-2-yl)carbamate” is a chemical compound with the molecular formula C11H15N3O3 . It has an average mass of 237.255 Da and a monoisotopic mass of 237.111343 Da .


Synthesis Analysis

The synthesis of tert-butyl carbamate involves palladium-catalyzed cross-coupling reactions with various aryl halides . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: CC(=O)C1=NC=CN=C1NC(=O)OC©©C .


Chemical Reactions Analysis

The tert-butyl group in this compound exhibits unique reactivity patterns, which are highlighted by its characteristic applications . The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Physical and Chemical Properties Analysis

The compound is a solid and appears as white to pale yellow or pale pink crystals or powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

  • Crystal Structure Studies :

    • Baillargeon et al. (2017) investigated chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl carbamates. They found that in the crystals of these diacetylenes, molecules are linked via hydrogen and halogen bonds involving the same carbonyl group, which is crucial for understanding crystal packing and molecular interactions (Baillargeon et al., 2017).
  • Synthesis and Characterization :

    • Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B, from L-Serine. This study highlights the compound's relevance in the synthesis of biologically active molecules (Tang et al., 2014).
  • Role in Antibacterial Activity :

    • Prasad (2021) explored the design and synthesis of novel ethan-1-amine derivatives, involving tert-butyl carbamates, and evaluated their antibacterial activity. This research demonstrates the potential of tert-butyl carbamates in developing new antibacterial agents (Prasad, 2021).
  • Intermediate in Pharmaceutical Synthesis :

    • Puppala et al. (2022) developed a method for characterizing and evaluating genotoxic impurities in Bictegravir sodium, an antiviral drug. They focused on tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate, showcasing the importance of tert-butyl carbamates in pharmaceutical analysis (Puppala et al., 2022).
  • Innovations in Organic Synthesis :

    • Xie et al. (2019) reported a novel method for preparing quinoxaline-3-carbonyl compounds, using tert-butyl carbazate in a metal- and base-free environment. This study shows the application of tert-butyl carbamates in eco-friendly and efficient organic synthesis processes (Xie et al., 2019).

Properties

IUPAC Name

tert-butyl N-(3-acetylpyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7(15)8-9(13-6-5-12-8)14-10(16)17-11(2,3)4/h5-6H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUDTDAIPWTWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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